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molecular formula C5H9NO3 B1295569 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one CAS No. 6629-85-2

4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one

Cat. No. B1295569
M. Wt: 131.13 g/mol
InChI Key: JKUDHKGYEHJGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08729112B2

Procedure details

A Dean-Stark trap was fitted to a flask containing 2-amino-2-methyl-1,3-propanediol (21.62 g, 205.6 mmol) suspended in diethyl carbonate (40 ml, 330 mmol). The suspension was heated to 150° C. for 6 h, during which time approximately 12 ml of ethanol was distilled. The solution was cooled to RT overnight, and the resulting crystals were filtered and washed with cold ethanol. The crude material (˜90% purity) was used without further purification (24.82 g, 189.0 mmol, 92%). 1H NMR (CDCl3, 400 MHz) δ 1.36 (s, 3H), 2.2 (br s, 1H), 3.57 (m, 2H), 4.06 (d, 1H, J=8.8 Hz), 4.33 (d, 1H, J=8.8 Hz), 5.2 (br s, 1H). LRMS (ESI/APCI): 132 [M+H]+.
Quantity
21.62 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:7])([CH2:5][OH:6])[CH2:3][OH:4].[C:8](=O)(OCC)[O:9]CC>C(O)C>[OH:4][CH2:3][C:2]1([CH3:7])[CH2:5][O:6][C:8](=[O:9])[NH:1]1

Inputs

Step One
Name
Quantity
21.62 g
Type
reactant
Smiles
NC(CO)(CO)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A Dean-Stark trap was fitted to a flask
DISTILLATION
Type
DISTILLATION
Details
was distilled
FILTRATION
Type
FILTRATION
Details
the resulting crystals were filtered
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
The crude material (˜90% purity) was used without further purification (24.82 g, 189.0 mmol, 92%)

Outcomes

Product
Name
Type
Smiles
OCC1(NC(OC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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